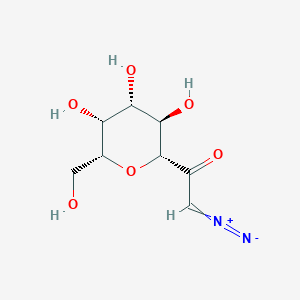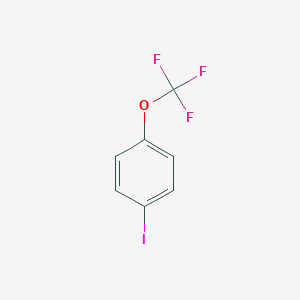
1-Iodo-4-(trifluoromethoxy)benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves selective lithiation and subsequent electrophilic substitution. A notable process is the quantitative hydrogen/metal exchange in the presence of lithium 2,2,6,6-tetramethylpiperidide, followed by reaction with tert-butyllithium and an electrophile to produce derivatives (Schlosser, Porwisiak, & Mongin, 1998). This methodology showcases the controlled reactivity and versatility of such compounds in synthetic organic chemistry.
Molecular Structure Analysis
Molecular structure and conformation studies, often carried out through techniques like gas-phase electron diffraction and quantum chemical calculations, reveal detailed geometric parameters that highlight the influence of trifluoromethyl groups on the overall structure. For example, deviations from regular geometries due to electron-withdrawing effects illustrate the complex interplay between substituents and the aromatic core, affecting reactivity and interactions with other molecules (Kolesnikova et al., 2014).
Chemical Reactions and Properties
The reactivity of hypervalent iodine compounds, including those related to “1-Iodo-4-(trifluoromethoxy)benzene,” is of particular interest. Reactions such as electrophilic trifluoromethylation highlight the potential of these compounds to undergo transformations that introduce fluorinated motifs into aromatic rings, a key step in the synthesis of complex organic molecules (Stanek, Koller, & Togni, 2008).
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- This compound can be used in the synthesis of various organic compounds . The iodine atom in the compound can act as a good leaving group, making it useful in nucleophilic substitution reactions. The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the benzene ring.
-
Fluorination Reagents
-
Building Blocks in Chemical Synthesis
-
Development of Pharmaceuticals
- Given its potential use in organic synthesis and fluorination, “1-Iodo-4-(trifluoromethoxy)benzene” could be used in the development of new pharmaceutical compounds . Many pharmaceuticals contain fluorine atoms or aromatic rings, and this compound could potentially be used in the synthesis of such drugs.
-
Development of Agrochemicals
-
Research and Development
-
Organic Synthesis
- This compound can be used in the synthesis of various organic compounds . The iodine atom in the compound can act as a good leaving group, making it useful in nucleophilic substitution reactions. The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the benzene ring.
-
Fluorination Reagents
-
Building Blocks in Chemical Synthesis
-
Development of Pharmaceuticals
- Given its potential use in organic synthesis and fluorination, “1-Iodo-4-(trifluoromethoxy)benzene” could be used in the development of new pharmaceutical compounds . Many pharmaceuticals contain fluorine atoms or aromatic rings, and this compound could potentially be used in the synthesis of such drugs.
-
Development of Agrochemicals
-
Research and Development
Safety And Hazards
Eigenschaften
IUPAC Name |
1-iodo-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUDBROGOZBBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380457 | |
| Record name | 1-Iodo-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-4-(trifluoromethoxy)benzene | |
CAS RN |
103962-05-6 | |
| Record name | 1-Iodo-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Iodo-4-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

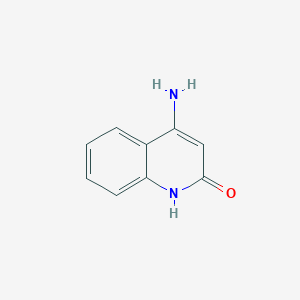
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
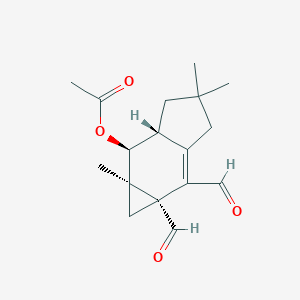
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
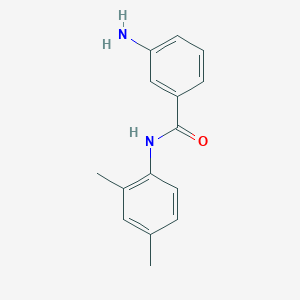
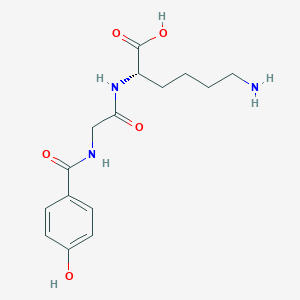
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
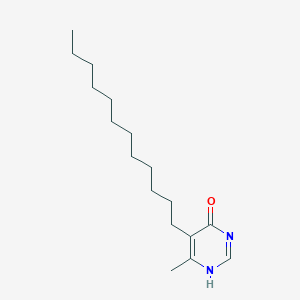
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)
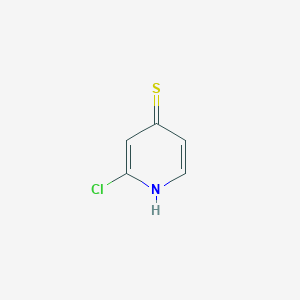
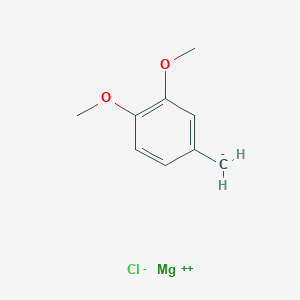
![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
